(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
Description
Properties
IUPAC Name |
(E)-4-[4-(diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-17(4-2)15(21)11-5-7-12(8-6-11)16-13(18)9-10-14(19)20/h5-10H,3-4H2,1-2H3,(H,16,18)(H,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGCCSJGVXGWQH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-nitroaniline and diethylamine.
Step 1 Formation of Diethylamino Carbonyl Intermediate:
Step 2 Reduction of Nitro Group:
Step 3 Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and safety in large-scale production.
Chemical Reactions Analysis
α,β-unsaturated carbonyl reactivity
The conjugated enone system (C=O and C=C bonds) facilitates nucleophilic additions and cycloadditions.
Amide and carbonyl group transformations
The diethylamino-substituted aromatic amide and carbonyl groups undergo hydrolysis and substitution.
Carboxylic acid reactivity
The terminal -COOH group participates in esterification and salt formation.
Biochemical interactions
The compound’s conjugated system and polar groups enable interactions with biological targets.
Stability under varying conditions
Experimental data from analogs suggest sensitivity to light and oxidizing agents.
| Condition | Effect | Recommendations |
|---|---|---|
| UV Light | Degradation via radical pathways | Store in amber vials at -20°C |
| Oxidizing Agents | Oxidation of the enone system | Avoid H₂O₂ or KMnO₄ in synthetic workflows |
Key Insights from Structural Analogs:
-
The α,β-unsaturated carbonyl group is critical for Michael additions, as shown in (E)-4-(4-methylphenyl)amino analogs .
-
Amide hydrolysis requires harsh conditions due to resonance stabilization, consistent with findings for similar compounds .
-
Electron-donating diethylamino groups enhance aromatic ring reactivity, as demonstrated in substituted aniline studies .
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Fluorescent Probes: Modified derivatives are used as fluorescent probes in cellular imaging.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Diagnostics: Used in the development of diagnostic assays.
Industry
Polymer Chemistry: Intermediate in the production of specialty polymers.
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The diethylamino carbonyl group can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The conjugated system allows for electron delocalization, which can affect the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Findings :
Sulfonyl-containing analogs (e.g., C₁₈H₁₈N₂O₅S, MW 374.42) exhibit higher acidity (pKa ~2.5–3.0) due to the electron-withdrawing sulfonyl group, which may influence binding to charged biological targets .
Stereochemistry :
- The (E)-configuration in the target compound enables extended conjugation, enhancing UV absorption and reactivity in cycloaddition reactions compared to (Z)-isomers .
Backbone Variations: Replacement of the α,β-unsaturated butenoic acid with a saturated butanoic acid (e.g., 4-anilino-4-oxobutanoic acid, MW 193.20) reduces planarity, affecting interactions with enzymes or receptors reliant on π-π stacking .
Synthetic Routes :
- Similar compounds are synthesized via Friedel-Crafts acylation (e.g., ) or Michael additions (e.g., thioglycolic acid additions to α,β-unsaturated ketones) . The target compound likely employs analogous coupling strategies.
Biological Relevance: Derivatives with diethylamino or sulfonyl groups are explored for medicinal applications, such as kinase inhibition or antimicrobial activity, though specific data for the target compound remains sparse .
Biological Activity
(E)-4-{4-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid, also known by its CAS number 940531-87-3, is a chemical compound with potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.32 g/mol
- IUPAC Name : (2E)-4-{4-[(diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
- InChI Key : HBGCCSJGVXGWQH-MDZDMXLPSA-N
The structure consists of a butenoic acid moiety with a diethylamino carbonyl group attached to an aniline derivative, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in bacterial DNA replication, such as DNA gyrase. This inhibition can lead to antimicrobial effects, making it a candidate for further investigation in treating bacterial infections .
Antimicrobial Activity
Studies have shown that related compounds exhibit antimicrobial properties by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. The effectiveness of these compounds often depends on their structural modifications, which can enhance their binding affinity to the target enzyme. For instance, the presence of the diethylamino group may influence the compound's interaction with bacterial cells .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits antimicrobial properties, its cytotoxic effects on human cell lines need further evaluation to establish therapeutic windows .
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have demonstrated the compound's ability to inhibit bacterial growth. For example, a study reported that derivatives with similar structures showed significant activity against Gram-positive bacteria, indicating potential as a therapeutic agent .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the aniline moiety can significantly affect biological activity. The diethylamino group is hypothesized to enhance solubility and bioavailability, crucial factors for effective drug design .
- Potential Applications : Given its structural characteristics and biological activity, this compound could be explored for applications in treating bacterial infections or as a lead compound for developing new antibiotics .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
